Cas no 461432-25-7 (Dapagliflozin Tetraacetate)
Dapagliflozin Tetraacetate structure
Product Name:Dapagliflozin Tetraacetate
Numero CAS:461432-25-7
MF:C29H33ClO10
MW:577.019328832626
MDL:MFCD22494949
CID:1024427
PubChem ID:10415783
Update Time:2025-05-19
Dapagliflozin Tetraacetate Proprietà chimiche e fisiche
Nomi e identificatori
-
- (2R,3R,4R,5S,6S)-2-(Acetoxymethyl)-6-(4-chloro-3-(4-ethoxybenzyl)phenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate
- Dapagliflozin-A3
- (2R,3R,4R,5S,6S)-2-(acetoxymethyl)-6-(4-chloro....
- (2R,3R,4R,5S,6S)-2-(Acetoxymethyl)-6-(4-chloro-3-(4-ethoxybenzyl)-phenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate
- 2,3,4,6-tetra-O-acetyl-1-{4-chloro-3-[(4-ethyloxyphenyl)methyl]phenyl}-1-deoxy-beta-D-glucopyranose
- 2,3,4,6-TETRA-O-ACETYL-1-{4-CHLORO-3-[(4-ETHYLOXYPHENYL)METHYL]PHENYL}-1-DEOXY-Β-D-GLUCOPYRANOSE
- Dapagliflozin Tetraacetate
- D-Glucitol, 1,5-anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)Methyl]phenyl]-, tetraacetate, (1S)-
- Acetyl Dapagliflozin
- acetic acid (2R,3R,4R,5S,6S)-3,4,5-triacetoxy-6-[4-chloro-3-(4-ethoxy-benzyl)-phenyl]-tetrahydro-pyran-2-ylmethyl ester
- acetic acid (2R,3R,4R,SS,6S)-3,4,5-triacetoxy-6-[4-chloro-3-{4-ethoxy-benzyl}-phenyl]-tetrahydro-pyran-2-ylmethyl ester
- AK-94296
- ANW-54287
- CTK8B6767
- KB-206467
- SureCN208112
- [(2R,3R,4R,5S,6S)-3,4,5-triacetyloxy-6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]oxan-2-yl]methyl acetate
- (1S)-1,5-Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol tetraacetate
- DKOQYKRDCDCNOR-ZCCUTQAASA-N
- C29H33ClO10
- 6348AB
- D-Glucitol, 1,5-anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-, tetraacetate, (1S)- (9CI)
- 2R,3R,4R,5S,6S)-2-(AcetoxyMethyl)-6-(4-chloro-3-(4-ethoxybenzyl)phenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate
- Dapagliflozin Tetraacetate ([(2R,3R,4R,5S,6S)-3,4,5-Triacetoxy-6-[4-chloro-3-(4-ethoxybenzyl)phenyl]tetrahydropyran-2-yl]methyl Acetate)
- 461432-25-7
- EC 930-010-9
- CID 10415783
- DS-17942
- SCHEMBL208112
- [(2R,3R,4R,5S,6S)-3,4,5-TRIS(ACETYLOXY)-6-{4-CHLORO-3-[(4-ETHOXYPHENYL)METHYL]PHENYL}OXAN-2-YL]METHYL ACETATE
- DTXSID50439487
- (1S)-1,5-Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol tetraacetate;(2R,3R,4R,5S,6S)-2-(Acetoxymethyl)-6-[4-chloro-3-(4-ethoxybenzyl)phenyl]tetrahydropyran-3,4,5-triyl Triacetate
- AKOS015999910
- CS-0009472
- (1S)-2,3,4,6-tetra-O-acetyl-1,5-anhydro-1-[4-chloro-3-(4-ethoxybenzyl)phenyl]-D-glucitol
- A897845
- (1S)-2,3,4,6-Tetra-O-acetyl-1,5-anhydro-1-(4-chloro-3-(4-ethoxybenzyl)phenyl)-D-glucitol
- AC-30644
- (2R,3R,4R,5S,6S)-2-(Acetoxymethyl)-6-(4-chloro-3-(4-ethoxybenzyl)phenyl)tetrahydro-2H-pyran-3,4,5-triyltriacetate
- Hydromorphone N-Oxide Hydrochloride; ([(2R,3R,4R,5S,6(S)-3,4,5-Triacetoxy-6-[4-chloro-3-(4-ethoxybenzyl)phenyl]tetrahydropyran-2-yl]methyl Acetate); (1S)-1,5-Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol 2,3,4,6-tetraacetate; D-Glucitol, 1,5-anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-, tetraacetate, (1S)- (9CI)
- F11505
- MFCD22494949
- AMY16480
- D-Glucitol, 1,5-anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-, 2,3,4,6-tetraacetate, (1S)-
- (2R,3R,4R,5S,6S)-2-(Acetoxymethyl)-6-[4-chloro-3-(4-ethoxybenzyl)phenyl]tetrahydro-2H-pyran-3,4,5-triyl triacetate
- W6U2NX4KDJ
-
- MDL: MFCD22494949
- Inchi: 1S/C29H33ClO10/c1-6-35-23-10-7-20(8-11-23)13-22-14-21(9-12-24(22)30)26-28(38-18(4)33)29(39-19(5)34)27(37-17(3)32)25(40-26)15-36-16(2)31/h7-12,14,25-29H,6,13,15H2,1-5H3/t25-,26+,27-,28+,29+/m1/s1
- Chiave InChI: DKOQYKRDCDCNOR-ZCCUTQAASA-N
- Sorrisi: ClC1C=CC(=CC=1CC1C=CC(=CC=1)OCC)[C@H]1[C@@H]([C@H]([C@@H]([C@@H](COC(C)=O)O1)OC(C)=O)OC(C)=O)OC(C)=O
Proprietà calcolate
- Massa esatta: 576.1762249g/mol
- Massa monoisotopica: 576.1762249g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 10
- Conta atomi pesanti: 40
- Conta legami ruotabili: 14
- Complessità: 873
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 5
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 124
- XLogP3: 4.1
Proprietà sperimentali
- Densità: 1.29±0.1 g/cm3 (20 ºC 760 Torr),
- Solubilità: Insuluble (7.5E-4 g/L) (25 ºC),
Dapagliflozin Tetraacetate Informazioni sulla sicurezza
- Parola segnale:Warning
- Dichiarazione di pericolo: H302-H315-H319-H332-H335
- Dichiarazione di avvertimento: P261-P280-P305+P351+P338
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:Sealed in dry,Room Temperature
Dapagliflozin Tetraacetate Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM181951-1g |
(2R,3R,4R,5S,6S)-2-(Acetoxymethyl)-6-(4-chloro-3-(4-ethoxybenzyl)-phenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate |
461432-25-7 | 95+% | 1g |
$153 | 2021-08-05 | |
| Alichem | A119001143-5g |
(2R,3R,4R,5S,6S)-2-(Acetoxymethyl)-6-(4-chloro-3-(4-ethoxybenzyl)phenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate |
461432-25-7 | 98% | 5g |
$495.00 | 2023-09-01 | |
| Alichem | A119001143-10g |
(2R,3R,4R,5S,6S)-2-(Acetoxymethyl)-6-(4-chloro-3-(4-ethoxybenzyl)phenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate |
461432-25-7 | 98% | 10g |
$780.00 | 2023-09-01 | |
| Alichem | A119001143-25g |
(2R,3R,4R,5S,6S)-2-(Acetoxymethyl)-6-(4-chloro-3-(4-ethoxybenzyl)phenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate |
461432-25-7 | 98% | 25g |
$1493.50 | 2023-09-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PZ775-1g |
Dapagliflozin Tetraacetate |
461432-25-7 | 98% | 1g |
¥197.0 | 2022-06-09 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PZ775-5g |
Dapagliflozin Tetraacetate |
461432-25-7 | 98% | 5g |
¥539.0 | 2022-06-09 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PZ775-100mg |
Dapagliflozin Tetraacetate |
461432-25-7 | 98% | 100mg |
172CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PZ775-250mg |
Dapagliflozin Tetraacetate |
461432-25-7 | 98% | 250mg |
437CNY | 2021-05-08 | |
| TRC | D185390-10mg |
Dapagliflozin Tetraacetate |
461432-25-7 | 10mg |
$57.00 | 2023-05-18 | ||
| TRC | D185390-100mg |
Dapagliflozin Tetraacetate |
461432-25-7 | 100mg |
$ 81.00 | 2023-09-08 |
Dapagliflozin Tetraacetate Fornitori
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
(CAS:461432-25-7)Dapagliflozin Tetraacetate
Numero d'ordine:sfd16214
Stato delle scorte:in Stock
Quantità:200kg
Purezza:99.9%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 19 July 2024 14:37
Prezzo ($):discuss personally
Email:sales2@senfeida.com
Amadis Chemical Company Limited
Membro d'oro
(CAS:461432-25-7)Dapagliflozin Tetraacetate
Numero d'ordine:A897845
Stato delle scorte:in Stock
Quantità:25g/100g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 12:00
Prezzo ($):198.0/540.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
(CAS:461432-25-7)2-氯-5-(2,3,4,6-四-O-乙酰基-β-D-吡喃葡萄糖-1-基)-4'-乙氧基二苯甲烷
Numero d'ordine:LE25933847
Stato delle scorte:in Stock
Quantità:25KG,200KG,1000KG
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 20 June 2025 12:53
Prezzo ($):discuss personally
Email:18501500038@163.com
Dapagliflozin Tetraacetate Letteratura correlata
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
461432-25-7 (Dapagliflozin Tetraacetate) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)